Estrazinol hydrobromide
CAS No.: 15179-97-2
Cat. No.: VC0527459
Molecular Formula: C20H26BrNO2
Molecular Weight: 392.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15179-97-2 |
|---|---|
| Molecular Formula | C20H26BrNO2 |
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | (1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol;hydrobromide |
| Standard InChI | InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1 |
| Standard InChI Key | DIEDGWQBMYEFLT-UAQIFXDFSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC.Br |
| SMILES | CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |
| Canonical SMILES | CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Estrazinol hydrobromide (CAS: 15179-97-2) is a brominated derivative of estrazinol, with the molecular formula C₂₀H₂₆BrNO₂ and a molecular weight of 392.33 g/mol . The compound features a steroidal backbone modified with an 8-aza substitution, a 3-methoxy group, and a 17α-ethynyl moiety, contributing to its unique solubility and receptor-binding characteristics . Key structural attributes include:
Table 1: Molecular and Stereochemical Properties
| Property | Detail |
|---|---|
| IUPAC Name | (1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2(7),3,5-trien-14-ol hydrobromide |
| Stereochemistry | Racemic mixture with four defined stereocenters |
| SMILES | Br.[H][C@@]12CCC@@(C#C)[C@@]1(C)CC[C@@]3([H])N2CCC4=CC(OC)=CC=C34 |
| logP (Octanol-Water) | Predicted hydrophobic profile aligns with enhanced water solubility |
The hydrobromide salt form enhances its solubility in aqueous solutions, distinguishing it from lipophilic estrogens like estradiol . X-ray crystallography and NMR studies confirm the tetracyclic structure and spatial arrangement of functional groups, critical for receptor interaction .
Synthesis and Developmental History
Estrazinol hydrobromide was first synthesized in 1968 as part of efforts to develop water-soluble estrogen analogs . The synthetic pathway involves:
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Core Structure Formation: Starting with a norpregnane backbone, introducing the 8-aza substitution via reductive amination.
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Functionalization: Addition of the 3-methoxy and 17α-ethynyl groups through nucleophilic substitution and acetylene coupling, respectively .
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Salt Formation: Reaction with hydrobromic acid to yield the final hydrobromide salt, optimizing stability and solubility .
Despite promising preclinical results, the compound was never marketed, likely due to the emergence of alternative therapies and limited efficacy in later-stage trials .
Pharmacological Profile and Mechanism of Action
Receptor Binding and Selectivity
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ER Affinity: Comparative studies in rabbits demonstrated that subcutaneous administration induced endometrial secretory changes akin to estradiol, but oral bioavailability was negligible .
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Water Solubility: Unlike estradiol (logP ~4.0), the hydrobromide salt reduces lipophilicity (logP ~2.9–5.0), altering tissue distribution and excretion pathways .
Metabolic Pathways
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Hepatic Metabolism: Undergoes glucuronidation and sulfation similar to estradiol, but the 8-aza group may impede cytochrome P450-mediated oxidation, prolonging half-life .
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Excretion: Primarily renal (54%) and fecal (6%), with a half-life of 8–18 hours depending on the route .
Table 2: Comparative Pharmacokinetics of Estrogens
| Parameter | Estrazinol Hydrobromide | Estradiol Valerate | Ethinyl Estradiol |
|---|---|---|---|
| Bioavailability | 60–70% (subcutaneous) | 100% (IM) | 40–50% (oral) |
| Half-Life | 8–18 hrs | 4–5 days | 13–27 hrs |
| Protein Binding | ~98% (SHBG/albumin) | 97–98% | 98% |
| Metabolites | Glucuronides, sulfates | Estrone sulfate | 2-OH derivatives |
Research Applications and Findings
Toxicological Profile
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